Cas no 188524-63-2 (methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate)

Methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is a chlorinated pyridine derivative with a conjugated ester functionality, offering utility as a versatile intermediate in organic synthesis. Its α,β-unsaturated ester structure enables participation in Michael additions, cycloadditions, and other conjugate addition reactions, making it valuable for constructing heterocyclic frameworks. The electron-withdrawing chlorine substituent enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions. The compound’s stability under standard conditions and well-defined stereochemistry (E-configuration) ensure reproducibility in synthetic applications. It is particularly relevant in agrochemical and pharmaceutical research, where functionalized pyridine motifs are frequently employed. High purity grades are available to meet rigorous research and industrial requirements.
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate structure
188524-63-2 structure
Product Name:methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
CAS No:188524-63-2
MF:C9H8ClNO2
MW:197.618321418762
MDL:MFCD09763758
CID:4626840
PubChem ID:10584088
Update Time:2025-06-13

methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-METHYL 3-(6-CHLOROPYRIDIN-3-YL)ACRYLATE
    • methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
    • 2-Propenoicacid,3-(6-chloro-3-pyridinyl)-,methylester
    • 3-(6-Chloro-pyridin-3-yl)-acrylic acid methyl ester
    • 2-Propenoic acid, 3-(6-chloro-3-pyridinyl)-, methyl ester, (2E)-
    • methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
    • MDL: MFCD09763758
    • Inchi: 1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+
    • InChI Key: CMWAMJBCWMMGCH-HWKANZROSA-N
    • SMILES: C(OC)(=O)/C=C/C1=CC=C(Cl)N=C1

methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
180955-1g
3-(6-Chloropyridin-3-yl)-acrylic acid methyl ester, 95%+
188524-63-2 95%
1g
$875.00 2023-09-07
abcr
AB471721-1 g
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate; .
188524-63-2
1g
€651.60 2023-04-21
Apollo Scientific
OR346618-1g
3-(6-Chloropyridin-3-yl)acrylic acid methyl ester
188524-63-2 95+%
1g
£428.00 2023-09-02
eNovation Chemicals LLC
Y1252807-250mg
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
250mg
$495 2024-06-06
eNovation Chemicals LLC
Y1252807-1g
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
1g
$1100 2024-06-06
abcr
AB471721-1g
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate; .
188524-63-2
1g
€651.60 2025-02-21
Enamine
EN300-1272060-0.05g
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
0.05g
$84.0 2023-07-10
Enamine
EN300-1272060-0.1g
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
0.1g
$124.0 2023-07-10
Enamine
EN300-1272060-0.25g
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
0.25g
$178.0 2023-07-10
Enamine
EN300-1272060-0.5g
methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
188524-63-2 95%
0.5g
$331.0 2023-07-10

methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:188524-63-2)methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Order Number:A1143558
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):530.0
Email:sales@amadischem.com

Additional information on methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate

Introduction to Methyl (2E)-3-(6-Chloropyridin-3-yl)prop-2-enoate (CAS No. 188524-63-2)

Methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate, a compound with the chemical identifier CAS No. 188524-63-2, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of a chloropyridine moiety and a conjugated enone system, make it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate consists of a propenoate ester linked to a pyridine ring substituted with a chlorine atom at the 6-position. This arrangement confers unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The conjugated enone system, characterized by the presence of a double bond between the carbonyl carbon and the adjacent carbon atom in the propenoate group, contributes to the molecule's reactivity and potential applications in synthetic chemistry.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The chloropyridine moiety is particularly noteworthy, as chlorine atoms can serve as pharmacophores that enhance binding affinity to biological targets. Additionally, the enone system can participate in various chemical transformations, such as Michael additions and cycloadditions, which are valuable for constructing complex molecular architectures.

One of the most compelling aspects of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is its potential as a building block for more complex pharmacophores. Researchers have been exploring its utility in synthesizing novel compounds with enhanced biological activity. For instance, modifications to the pyridine ring or the enone system can lead to derivatives with improved potency or selectivity against specific biological targets. This flexibility makes it an attractive scaffold for drug discovery efforts.

The synthesis of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate involves several key steps that highlight its synthetic accessibility. The introduction of the chloropyridine moiety typically requires halogenation reactions on a pre-formed pyridine ring. Subsequent functionalization of the propenoate group can be achieved through condensation reactions or other methods that preserve the conjugated system. These synthetic strategies have been optimized over time, making it feasible to produce this compound in multiigram quantities for further studies.

In academic research, methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate has been employed in various studies aimed at understanding its interaction with biological targets. For example, computational studies have been conducted to predict how this molecule might bind to enzymes or receptors involved in disease pathways. These studies often rely on molecular modeling techniques that take into account the three-dimensional structure of the compound and its potential interactions with biological molecules.

The potential applications of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate extend beyond academic research. Pharmaceutical companies have shown interest in this compound as a lead structure for drug development. Its unique structural features make it suitable for designing molecules that can modulate biological processes at multiple levels. By leveraging its reactivity and binding properties, researchers aim to develop novel therapeutics that address unmet medical needs.

The safety profile of methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate is another critical consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that it is well-tolerated under controlled conditions, further toxicological assessments are necessary before it can be considered for clinical use. These assessments will help determine its metabolic stability, potential side effects, and overall safety margins.

In conclusion, methyl (2E)-3-(6-chloropyridin-3-y l)prop-o eno ate is a compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an attractive scaffold for drug discovery efforts, while its synthetic accessibility allows for rapid exploration of its derivatives. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:188524-63-2)methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate
A1143558
Purity:99%
Quantity:1g
Price ($):530.0
Email